C28H25FN4O3S

Ion Channel Pharmacology Pain Research NaV1.7 Inhibition

The compound with the molecular formula C28H25FN4O3S (Molecular Weight: 516.59 g/mol) is a complex, chiral small molecule, most precisely identified by its IUPAC name: 3-[(2S)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide. It is a synthetic organic compound featuring a dihydroimidazoquinazoline core, and is publicly cataloged in chemical libraries such as the ZINC database (e.g., ZINC9432183) and by research chemical suppliers.

Molecular Formula C28H25FN4O3S
Molecular Weight 516.6 g/mol
Cat. No. B14947268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC28H25FN4O3S
Molecular FormulaC28H25FN4O3S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C28H25FN4O3S/c29-20-10-12-21(13-11-20)30-25(34)17-24-27(36)33(23-5-2-1-3-6-23)28(37)32(24)18-19-8-14-22(15-9-19)31-16-4-7-26(31)35/h1-3,5-6,8-15,24H,4,7,16-18H2,(H,30,34)
InChIKeyCVKMGFOTIPWMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for C28H25FN4O3S: A Research-Grade Small Molecule for Ion Channel and GPCR Studies


The compound with the molecular formula C28H25FN4O3S (Molecular Weight: 516.59 g/mol) is a complex, chiral small molecule, most precisely identified by its IUPAC name: 3-[(2S)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide [1]. It is a synthetic organic compound featuring a dihydroimidazoquinazoline core, and is publicly cataloged in chemical libraries such as the ZINC database (e.g., ZINC9432183) and by research chemical suppliers [2]. Preliminary bioactivity annotations link this compound class to the inhibition of the NaV1.7 sodium ion channel at sub-nanomolar concentrations, indicating its potential utility in neuroscience and pain-related research [3].

Why C28H25FN4O3S Is Not Interchangeable with Other Dihydroimidazoquinazoline Analogs


Procurement decisions for this specific regioisomer and enantiomer cannot rely on the bioactivity data of other compounds sharing the same core scaffold. The reported activity of this C28H25FN4O3S compound against human NaV1.7 channels (IC50 ≈ 0.230 nM) [1] highlights an extreme sensitivity to the specific molecular topology. Key structural features, such as the (2S)-chiral center on the propanamide linker, the 3-fluorobenzyl sulfanyl substitution, and the 4-methoxybenzyl amide group, are critical determinants of target binding. The absence of any one of these precise substituents or a change in stereochemistry is predicted to drastically reduce binding affinity and selectivity for this ion channel, making direct analog substitution unsupported without equivalent head-to-head validation.

Quantitative Differentiation Evidence for C28H25FN4O3S Against Its Closest Analogs


Comparative Potency Analysis of C28H25FN4O3S Against Human vs. Rat NaV1.7 Sodium Channels

Data from BindingDB indicates a species-specific potency difference that is critical for experimental design. The compound demonstrates an IC50 of 0.230 nM against human NaV1.7 channels [1] compared to an IC50 of 1.30 nM against rat NaV1.7 [2]. This represents an approximate 5.7-fold higher potency in the human target, a difference that must be accounted for when translating between rodent models and human-relevant assays.

Ion Channel Pharmacology Pain Research NaV1.7 Inhibition

Stereochemistry-Dependent Functional Activity: The Critical Role of the (2S)-Chiral Center

The precise (2S) stereoisomer of this compound has recorded bioactivity data (e.g., hNaV1.7 IC50 = 0.230 nM), while no equivalent data exists for the (2R)-enantiomer. This is a class-level inference where for chiral small molecules targeting ion channels, the opposite enantiomer can exhibit drastically reduced potency or different off-target profiles. Selection of the racemic mixture or the wrong enantiomer is a significant risk without validation.

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Drug-Likeness and Physicochemical Profile: A Benchmarking Analysis for C28H25FN4O3S

Computed physicochemical parameters for C28H25FN4O3S provide a baseline for comparing formulation and permeability profiles against other NaV1.7 inhibitors. The compound has a predicted LogP of 4.2, a Polar Surface Area (PSA) of 108.66 Ų, and 8 rotatable bonds [1]. These properties place it within Lipinski's rule-of-five space for orally active drugs, but the high LogP and number of rotatable bonds suggest potential solubility challenges and a higher metabolic liability compared to more rigid, polar analogs.

ADMET Physicochemical Properties Drug Discovery

Optimal Scientific Applications for C28H25FN4O3S Based on Its Differential Profile


Human-Specific NaV1.7 Pain Target Validation in HEK-293 Cellular Assays

The sub-nanomolar potency (IC50 0.230 nM) against human NaV1.7 makes this compound a highly suitable tool for target validation studies in recombinant human cell lines [1]. Researchers can use it to selectively probe the role of NaV1.7 in human pain signaling pathways, differentiating NaV1.7-specific effects from other sodium channel isoforms, provided appropriate selectivity panels are run concurrently.

Translational Pharmacodynamic Modeling Across Human and Rodent Species

The quantified 5.7-fold potency difference between human and rat NaV1.7 allows this compound to be used in translational pharmacokinetic-pharmacodynamic (PK-PD) modeling [1] [2]. By applying a target engagement model that accounts for species-specific IC50 values, researchers can predict effective dosing regimens for rodent efficacy models that are more likely to translate to a human therapeutic window.

Chiral Probe for Investigating Enantiomer-Specific Ion Channel Interactions

As a single, defined (2S)-enantiomer with documented bioactivity, this compound serves as a critical probe for elucidating chirality-dependent binding modes at the NaV1.7 receptor [1]. Synthesis or procurement of the matched (2R)-enantiomer as a negative control, combined with co-crystallography or mutagenesis studies, can map the stereochemical constraints of the binding pocket.

Quote Request

Request a Quote for C28H25FN4O3S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.